Cas no 87099-71-6 (5-O-Coumaroylquinic Acid)

5-O-Coumaroylquinic Acid structure
5-O-Coumaroylquinic Acid structure
Produktname:5-O-Coumaroylquinic Acid
CAS-Nr.:87099-71-6
MF:C16H18O8
MW:338.309325695038
CID:582398
PubChem ID:9945785

5-O-Coumaroylquinic Acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Cyclohexanecarboxylic acid,1,3,4-trihydroxy-5-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-,(1R,3R,4S,5R)-
    • 1AF7V9VW0S
    • o-Coumaroylquinic acid
    • 3-p-coumaroylquinic acid
    • 3-O-Coumaroylquinic acid
    • 3-O-p-Coumaroylquinic acid
    • 3-p-Coqa
    • p-Coumaroyl 5-O-quinate
    • 5-p-Coumaroylquinic acids
    • 5-O-p-Coumaroylquinic acid
    • Cyclohexanecarboxylic acid, 1,3,4-trihydroxy-5-(((2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl)oxy)-, (1R,3R,4S,5R)-
    • 1,4,5-Trihydroxy-3-[[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]cyclohexanecarboxylic acid, 9CI
    • 870
    • (1R,3R,4S,5R)-1,3,4-Trihydroxy-5-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]cyclohexanecarboxylic acid (ACI)
    • Cyclohexanecarboxylic acid, 1,3,4-trihydroxy-5-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-, (1R,3R,4S,5R)- (9CI)
    • Cyclohexanecarboxylic acid, 1,3,4-trihydroxy-5-[[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-, [1R-[1α,3β,4α,5α(E)]]- (ZCI)
    • 5-O-Coumaroylquinic acid
    • 32451-86-8
    • (1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid
    • UNII-1AF7V9VW0S
    • NCGC00384821-01
    • 87099-71-6
    • DTXSID301344004
    • 5-Coumaroyl quinic acid
    • AKOS040740142
    • (1R,3R,4S,5R)-1,3,4-trihydroxy-5-{[3-(4-hydroxyphenyl)prop-2-enoyl]oxy}cyclohexanecarboxylic acid
    • CHEBI:75499
    • CHEBI:167530
    • (1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
    • SCHEMBL21240786
    • FS-8565
    • GLXC-19216
    • Cyclohexanecarboxylic acid, 1,3,4-trihydroxy-5-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-, (1R,3R,4S,5R)-
    • 5-O-Coumaroylquinic Acid
    • Inchi: 1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-8-16(23,15(21)22)7-11(18)14(12)20/h1-6,11-12,14,17-18,20,23H,7-8H2,(H,21,22)/b6-3+/t11-,12-,14+,16-/m1/s1
    • InChI-Schlüssel: BMRSEYFENKXDIS-QHAYPTCMSA-N
    • Lächelt: O([C@H]1[C@@H](O)[C@H](O)C[C@](O)(C(=O)O)C1)C(=O)/C=C/C1C=CC(O)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 338.10016753g/mol
  • Monoisotopenmasse: 338.10016753g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 5
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 24
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 496
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 4
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topologische Polaroberfläche: 145

5-O-Coumaroylquinic Acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
C899975-5mg
5-O-Coumaroylquinic Acid
87099-71-6
5mg
$1154.00 2023-05-18
TRC
C899975-10mg
5-O-Coumaroylquinic Acid
87099-71-6
10mg
$2182.00 2023-05-18
TRC
C899975-1mg
5-O-Coumaroylquinic Acid
87099-71-6
1mg
$253.00 2023-05-18
TRC
C899975-50mg
5-O-Coumaroylquinic Acid
87099-71-6
50mg
$ 11200.00 2023-09-08

5-O-Coumaroylquinic Acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Pentamethylbenzene ,  Boron trichloride Solvents: Dichloromethane ;  10 min, -40 °C; 3 h, -40 °C → 0 °C
1.2 Reagents: Water
Referenz
Efficient and versatile synthesis of 5-O-acylquinic acids with a direct esterification using a p-methoxybenzyl quinate as a key intermediate
Oyama, Kin-ichi; et al, Tetrahedron, 2015, 71(20), 3120-3130

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  21 h, rt
1.2 Reagents: Sodium bisulfate Solvents: Water ;  neutralized, rt
2.1 Reagents: Tosyl chloride ,  Diisopropylethylamine Solvents: 1,2-Dichloroethane ;  30 min, rt
2.2 Reagents: 1-Methylimidazole Solvents: 1,2-Dichloroethane ;  2 h, 40 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Pentamethylbenzene ,  Boron trichloride Solvents: Dichloromethane ;  10 min, -40 °C; 3 h, -40 °C → 0 °C
3.2 Reagents: Water
Referenz
Efficient and versatile synthesis of 5-O-acylquinic acids with a direct esterification using a p-methoxybenzyl quinate as a key intermediate
Oyama, Kin-ichi; et al, Tetrahedron, 2015, 71(20), 3120-3130

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfon… Solvents: Methanol ;  90 h, reflux
2.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  21 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  21 h, rt
3.2 Reagents: Sodium bisulfate Solvents: Water ;  neutralized, rt
4.1 Reagents: Tosyl chloride ,  Diisopropylethylamine Solvents: 1,2-Dichloroethane ;  30 min, rt
4.2 Reagents: 1-Methylimidazole Solvents: 1,2-Dichloroethane ;  2 h, 40 °C
4.3 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Pentamethylbenzene ,  Boron trichloride Solvents: Dichloromethane ;  10 min, -40 °C; 3 h, -40 °C → 0 °C
5.2 Reagents: Water
Referenz
Efficient and versatile synthesis of 5-O-acylquinic acids with a direct esterification using a p-methoxybenzyl quinate as a key intermediate
Oyama, Kin-ichi; et al, Tetrahedron, 2015, 71(20), 3120-3130

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ;  75 min, rt
1.2 Reagents: Sodium bisulfate ;  neutralized, rt
1.3 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  2 h, 80 °C
1.4 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetic acid ,  Tetrahydrofuran ;  13 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
3.1 Reagents: Tosyl chloride ,  Diisopropylethylamine Solvents: 1,2-Dichloroethane ;  30 min, rt
3.2 Reagents: 1-Methylimidazole Solvents: 1,2-Dichloroethane ;  2 h, 40 °C
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Pentamethylbenzene ,  Boron trichloride Solvents: Dichloromethane ;  10 min, -40 °C; 3 h, -40 °C → 0 °C
4.2 Reagents: Water
Referenz
Efficient and versatile synthesis of 5-O-acylquinic acids with a direct esterification using a p-methoxybenzyl quinate as a key intermediate
Oyama, Kin-ichi; et al, Tetrahedron, 2015, 71(20), 3120-3130

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  6 d, rt
Referenz
Synthesis of p-coumaroylquinic acids and analysis of their interconversion
Gutierrez Ortiz, Anggy Lusanna; et al, Tetrahedron: Asymmetry, 2017, 28(3), 419-427

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Toluene ;  2 h, -5 °C; overnight, rt
2.1 Reagents: Pyridine ,  (1S,3R,4R,5R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3-dihydroxy-6-oxabicyc… Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.2 Reagents: Water ;  cooled
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  6 d, rt
Referenz
Synthesis of p-coumaroylquinic acids and analysis of their interconversion
Gutierrez Ortiz, Anggy Lusanna; et al, Tetrahedron: Asymmetry, 2017, 28(3), 419-427

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  21 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  21 h, rt
2.2 Reagents: Sodium bisulfate Solvents: Water ;  neutralized, rt
3.1 Reagents: Tosyl chloride ,  Diisopropylethylamine Solvents: 1,2-Dichloroethane ;  30 min, rt
3.2 Reagents: 1-Methylimidazole Solvents: 1,2-Dichloroethane ;  2 h, 40 °C
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Pentamethylbenzene ,  Boron trichloride Solvents: Dichloromethane ;  10 min, -40 °C; 3 h, -40 °C → 0 °C
4.2 Reagents: Water
Referenz
Efficient and versatile synthesis of 5-O-acylquinic acids with a direct esterification using a p-methoxybenzyl quinate as a key intermediate
Oyama, Kin-ichi; et al, Tetrahedron, 2015, 71(20), 3120-3130

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  2 h, 80 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetic acid ,  Tetrahydrofuran ;  13 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
3.1 Reagents: Tosyl chloride ,  Diisopropylethylamine Solvents: 1,2-Dichloroethane ;  30 min, rt
3.2 Reagents: 1-Methylimidazole Solvents: 1,2-Dichloroethane ;  2 h, 40 °C
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Pentamethylbenzene ,  Boron trichloride Solvents: Dichloromethane ;  10 min, -40 °C; 3 h, -40 °C → 0 °C
4.2 Reagents: Water
Referenz
Efficient and versatile synthesis of 5-O-acylquinic acids with a direct esterification using a p-methoxybenzyl quinate as a key intermediate
Oyama, Kin-ichi; et al, Tetrahedron, 2015, 71(20), 3120-3130

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ;  75 min, rt
1.2 Reagents: Sodium bisulfate ;  neutralized, rt
2.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  2 h, 80 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetic acid ,  Tetrahydrofuran ;  13 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
4.1 Reagents: Tosyl chloride ,  Diisopropylethylamine Solvents: 1,2-Dichloroethane ;  30 min, rt
4.2 Reagents: 1-Methylimidazole Solvents: 1,2-Dichloroethane ;  2 h, 40 °C
4.3 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Pentamethylbenzene ,  Boron trichloride Solvents: Dichloromethane ;  10 min, -40 °C; 3 h, -40 °C → 0 °C
5.2 Reagents: Water
Referenz
Efficient and versatile synthesis of 5-O-acylquinic acids with a direct esterification using a p-methoxybenzyl quinate as a key intermediate
Oyama, Kin-ichi; et al, Tetrahedron, 2015, 71(20), 3120-3130

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  25 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ;  75 min, rt
2.2 Reagents: Sodium bisulfate ;  neutralized, rt
2.3 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  2 h, 80 °C
2.4 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetic acid ,  Tetrahydrofuran ;  13 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
4.1 Reagents: Tosyl chloride ,  Diisopropylethylamine Solvents: 1,2-Dichloroethane ;  30 min, rt
4.2 Reagents: 1-Methylimidazole Solvents: 1,2-Dichloroethane ;  2 h, 40 °C
4.3 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Pentamethylbenzene ,  Boron trichloride Solvents: Dichloromethane ;  10 min, -40 °C; 3 h, -40 °C → 0 °C
5.2 Reagents: Water
Referenz
Efficient and versatile synthesis of 5-O-acylquinic acids with a direct esterification using a p-methoxybenzyl quinate as a key intermediate
Oyama, Kin-ichi; et al, Tetrahedron, 2015, 71(20), 3120-3130

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  (1S,3R,4R,5R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3-dihydroxy-6-oxabicyc… Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
1.2 Reagents: Water ;  cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  6 d, rt
Referenz
Synthesis of p-coumaroylquinic acids and analysis of their interconversion
Gutierrez Ortiz, Anggy Lusanna; et al, Tetrahedron: Asymmetry, 2017, 28(3), 419-427

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  6 d, rt
Referenz
Synthesis of p-coumaroylquinic acids and analysis of their interconversion
Gutierrez Ortiz, Anggy Lusanna; et al, Tetrahedron: Asymmetry, 2017, 28(3), 419-427

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Catalysts: Trimethyl orthoformate ,  (-)-Camphorsulfonic acid ;  15 h, reflux
2.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  24 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  6 d, rt
Referenz
Synthesis of p-coumaroylquinic acids and analysis of their interconversion
Gutierrez Ortiz, Anggy Lusanna; et al, Tetrahedron: Asymmetry, 2017, 28(3), 419-427

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Trimethyl orthoformate ,  (-)-Camphorsulfonic acid Solvents: Methanol ;  45 h, 85 °C
2.1 Reagents: Imidazole Solvents: Dimethylformamide ;  25 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ;  75 min, rt
3.2 Reagents: Sodium bisulfate ;  neutralized, rt
3.3 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  2 h, 80 °C
3.4 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetic acid ,  Tetrahydrofuran ;  13 h, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
5.1 Reagents: Tosyl chloride ,  Diisopropylethylamine Solvents: 1,2-Dichloroethane ;  30 min, rt
5.2 Reagents: 1-Methylimidazole Solvents: 1,2-Dichloroethane ;  2 h, 40 °C
5.3 Reagents: Ammonium chloride Solvents: Water
6.1 Reagents: Pentamethylbenzene ,  Boron trichloride Solvents: Dichloromethane ;  10 min, -40 °C; 3 h, -40 °C → 0 °C
6.2 Reagents: Water
Referenz
Efficient and versatile synthesis of 5-O-acylquinic acids with a direct esterification using a p-methoxybenzyl quinate as a key intermediate
Oyama, Kin-ichi; et al, Tetrahedron, 2015, 71(20), 3120-3130

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Tosyl chloride ,  Diisopropylethylamine Solvents: 1,2-Dichloroethane ;  30 min, rt
1.2 Reagents: 1-Methylimidazole Solvents: 1,2-Dichloroethane ;  2 h, 40 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Pentamethylbenzene ,  Boron trichloride Solvents: Dichloromethane ;  10 min, -40 °C; 3 h, -40 °C → 0 °C
2.2 Reagents: Water
Referenz
Efficient and versatile synthesis of 5-O-acylquinic acids with a direct esterification using a p-methoxybenzyl quinate as a key intermediate
Oyama, Kin-ichi; et al, Tetrahedron, 2015, 71(20), 3120-3130

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetic acid ,  Tetrahydrofuran ;  13 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Reagents: Tosyl chloride ,  Diisopropylethylamine Solvents: 1,2-Dichloroethane ;  30 min, rt
2.2 Reagents: 1-Methylimidazole Solvents: 1,2-Dichloroethane ;  2 h, 40 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Pentamethylbenzene ,  Boron trichloride Solvents: Dichloromethane ;  10 min, -40 °C; 3 h, -40 °C → 0 °C
3.2 Reagents: Water
Referenz
Efficient and versatile synthesis of 5-O-acylquinic acids with a direct esterification using a p-methoxybenzyl quinate as a key intermediate
Oyama, Kin-ichi; et al, Tetrahedron, 2015, 71(20), 3120-3130

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  6 d, rt
Referenz
Synthesis of p-coumaroylquinic acids and analysis of their interconversion
Gutierrez Ortiz, Anggy Lusanna; et al, Tetrahedron: Asymmetry, 2017, 28(3), 419-427

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  30 min, 0 °C; 1 h, rt
2.1 Reagents: Pyridine ,  (1S,3R,4R,5R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3-dihydroxy-6-oxabicyc… Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.2 Reagents: Water ;  cooled
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  6 d, rt
Referenz
Synthesis of p-coumaroylquinic acids and analysis of their interconversion
Gutierrez Ortiz, Anggy Lusanna; et al, Tetrahedron: Asymmetry, 2017, 28(3), 419-427

5-O-Coumaroylquinic Acid Raw materials

5-O-Coumaroylquinic Acid Preparation Products

Empfohlene Lieferanten
Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Changfu Chemical Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Changzhou Guanjia Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd